molecular formula C9H5BrF4O B2676011 1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene CAS No. 1824865-81-7

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene

Cat. No. B2676011
CAS RN: 1824865-81-7
M. Wt: 285.036
InChI Key: CEUJJLSPZMSXRJ-UHFFFAOYSA-N
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Description

“1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene” is a chemical compound with the molecular formula C9H5BrF4O . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene” is represented by the InChI code 1S/C9H5BrF4O/c10-6-1-3-7 (4-2-6)15-8 (11)5-9 (12,13)14/h1-5H . This indicates the presence of a bromine atom attached to the benzene ring at the 1-position and a tetrafluoroprop-1-enoxy group attached at the 4-position .


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Its molecular weight is 285.04 . The InChI key for this compound is CEUJJLSPZMSXRJ-UHFFFAOYSA-N .

Scientific Research Applications

Electrophilic Aromatic Substitution (EAS)

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene can participate in electrophilic aromatic substitution reactions. In particular, it serves as a substrate for Friedel–Crafts acylation reactions. When treated with propanoyl chloride and aluminum chloride (AlCl₃), it undergoes acylation to form a substituted benzene derivative . This reaction is widely used in organic synthesis to introduce functional groups onto aromatic rings.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes. It is recommended to use personal protective equipment and to handle the compound only in a well-ventilated area or outdoors .

properties

IUPAC Name

1-bromo-4-[(Z)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-5H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUJJLSPZMSXRJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=CC(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O/C(=C/C(F)(F)F)/F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene

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